3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Overview
Description
3-(Pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, commonly known as PTMA, is a compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in many organic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). PTMA is a derivative of aniline, a primary aromatic amine, and is used as a starting material for the synthesis of various compounds. PTMA has been used in a variety of research applications, such as in the synthesis of drugs and in the study of biochemical and physiological processes.
Scientific Research Applications
Heterocyclic Compounds in Sensing and Catalysis
Heterocyclic compounds, including those with pyrrolidine and thiadiazole units, are pivotal in the development of optical sensors due to their ability to form coordination and hydrogen bonds. For instance, pyrimidine derivatives, sharing structural similarities with the compound , have been utilized as exquisite sensing materials for various applications, including biological and medicinal applications (Jindal & Kaur, 2021). This indicates the potential of 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline in sensing applications due to its structural features.
Pyrrolidine in Drug Discovery and Material Science
Pyrrolidine rings are extensively used in medicinal chemistry for their stereochemistry and the ability to enhance three-dimensional molecule coverage. Research shows bioactive molecules characterized by pyrrolidine rings exhibit selectivity towards various biological targets, underscoring the scaffold's versatility in drug discovery and material science (Li Petri et al., 2021). This versatility suggests that compounds like 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline could be explored for similar applications.
Arylmethylidenefuranones in Organic Synthesis
The chemistry of arylmethylidene derivatives of heterocycles, including those related to pyrrolidin-1-ylmethyl and thiadiazol-4-ylmethyl groups, demonstrates the potential for synthesizing a wide range of cyclic and heterocyclic compounds. These compounds find applications in various fields, such as organic synthesis and the development of novel materials (Kamneva et al., 2018). This underscores the potential utility of 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline in diverse synthetic applications.
Catalysis and Chemical Transformations
The compound's structural elements suggest potential utility in catalysis, particularly in C-N bond-forming reactions. Research into recyclable copper catalyst systems for C-N bond formation, employing aromatic and heterocyclic amines, highlights the importance of such structural units in catalytic processes, offering insights into the compound's possible applications in sustainable and green chemistry (Kantam et al., 2013).
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-N-(thiadiazol-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-7-18(6-1)10-12-4-3-5-13(8-12)15-9-14-11-19-17-16-14/h3-5,8,11,15H,1-2,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRWVFZHBYQDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)NCC3=CSN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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